molecular formula C22H20BrNO2 B3306107 6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926215-01-2

6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No. B3306107
CAS RN: 926215-01-2
M. Wt: 410.3 g/mol
InChI Key: KTWRTRPUYPGHPO-UXBLZVDNSA-N
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Description

6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C22H20BrNO2 . It has a molecular weight of 410.30 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 4th position. Additionally, it has a 2-ethenyl group substituted with a 4-tert-butylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 410.30 and a molecular formula of C22H20BrNO2 . Other properties such as boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Photophysical Properties and Acid-Base Reactions

One area of research involves the synthesis of compounds based on 2-styrylquinoline, which possess both photoacid and photobase properties, highlighting the potential of related quinoline derivatives in applications requiring specific photophysical characteristics. These compounds, including variations involving 6-hydroxynaphthalene-2-carboxylic acid, demonstrate varied acidities in both ground and excited states, suggesting their utility in photochemical applications and as sensors (Gavrishova et al., 2015).

Molecular Rearrangement and Chemical Synthesis

Research on 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones has revealed novel synthesis methods and molecular rearrangements leading to complex quinoline derivatives. These studies are crucial for the development of new synthetic pathways and the exploration of quinoline's chemical versatility (Klásek et al., 2003).

Diuretic Activity and Medicinal Chemistry

Quinoline derivatives have been examined for their diuretic activity, offering insights into the therapeutic potential of bromo-quinoline compounds. Such research underscores the importance of structural modification, including bromination, in enhancing biological activity and expanding the medicinal applications of quinoline compounds (Ukrainets et al., 2013).

Antimicrobial and Antimalarial Agents

The design and synthesis of new quinoline-based 1,2,3-triazoles have shown significant antimicrobial and antimalarial activities. This area of research highlights the potential of quinoline derivatives in combating infectious diseases and points to the diverse biological activities that these compounds can exhibit (Parthasaradhi et al., 2015).

Innovative Synthetic Methods

Studies have also focused on developing innovative synthetic methods for quinoline derivatives, including one-pot syntheses and reactions under specific conditions to yield structurally diverse compounds. These approaches not only provide new compounds for further study but also contribute to the advancement of synthetic chemistry methodologies (Wen-tao, 2008).

Safety and Hazards

Specific safety and hazard information for this compound was not available in the sources I found. As with any chemical, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

6-bromo-2-[(E)-2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-22(2,3)15-7-4-14(5-8-15)6-10-17-13-19(21(25)26)18-12-16(23)9-11-20(18)24-17/h4-13H,1-3H3,(H,25,26)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWRTRPUYPGHPO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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